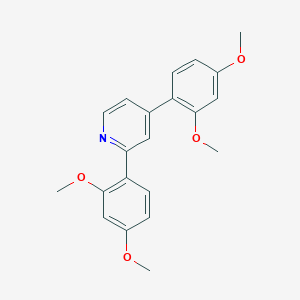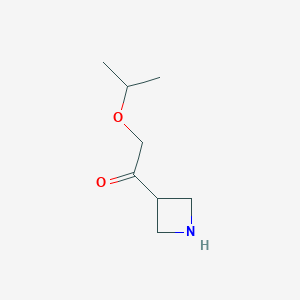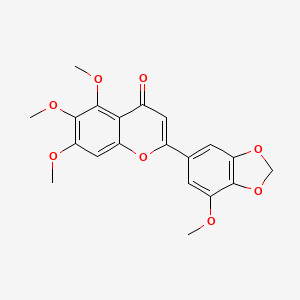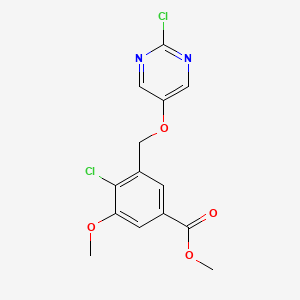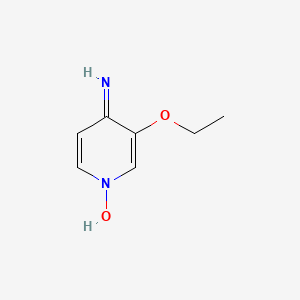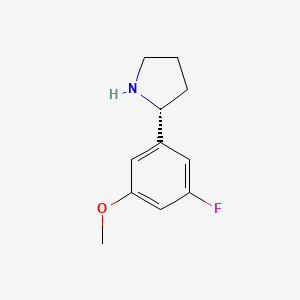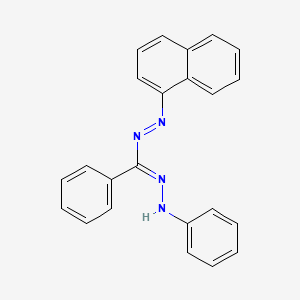
(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring attached to a diphenylformazan moiety, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan typically involves the reaction of naphthylamine with benzaldehyde derivatives under controlled conditions. The reaction proceeds through a series of steps including condensation and cyclization, often facilitated by catalysts or specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-based quinones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Diphenylformazan analogs: Compounds with variations in the diphenylformazan moiety.
Uniqueness
(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan stands out due to its unique combination of naphthalene and diphenylformazan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H18N4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H/b26-23+,27-25? |
InChI-Schlüssel |
AXEBHHNKLXVOET-GYXHLFRYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


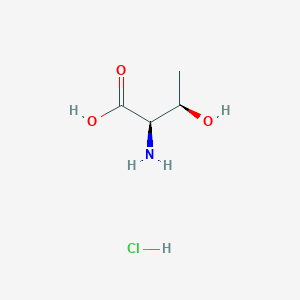


![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

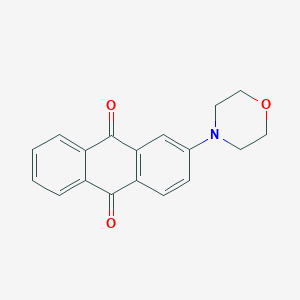
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
